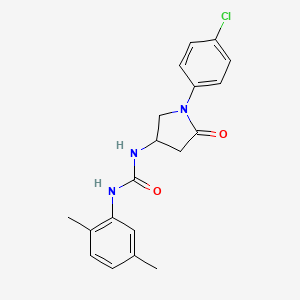
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-dimethylphenyl)urea, also known as CDU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anion Coordination Chemistry
Research on urea-based ligands similar to the specified compound reveals insights into anion coordination chemistry. These compounds, such as N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea, demonstrate the ability to bind with inorganic oxo-anions (e.g., perchloric, nitric, or sulfuric acid) forming complexes that exhibit a variety of hydrogen bond motifs. This property is crucial for understanding the compound's potential in creating specific anion binding sites, which could be beneficial in sensor development, environmental monitoring, and catalysis (Biao Wu et al., 2007).
Biological Evaluation as Anticancer Agents
Another area of interest is the synthesis and biological evaluation of urea derivatives as potential anticancer agents. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on various cancer cell lines, including A549, HCT-116, and PC-3. These findings suggest that compounds structurally related to the one you're interested in could serve as frameworks for developing new anticancer medications (Jian Feng et al., 2020).
Electro-Fenton Degradation of Antimicrobials
The electro-Fenton degradation process, studied for antimicrobials triclosan and triclocarban, indicates that urea derivatives can play a role in environmental remediation. By participating in complex reactions leading to the degradation of harmful substances into less toxic forms, these compounds could be utilized in advanced oxidation processes for water treatment (I. Sirés et al., 2007).
Nonlinear Optical (NLO) Properties
Investigations into the electronic and optical properties of certain chalcone derivatives, including those with chlorophenyl groups, have unveiled their potential in nonlinear optics. These compounds exhibit significant second and third harmonic generation efficiencies, suggesting applications in optoelectronics and laser technology. The study of such properties in related urea derivatives could lead to the development of new materials for optical devices (M. Shkir et al., 2018).
Corrosion Inhibition
The use of urea derivatives as corrosion inhibitors for mild steel in acidic environments highlights their applicability in material science and engineering. These compounds effectively form protective layers on metal surfaces, preventing corrosion and extending the lifespan of the materials (B. Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-3-4-13(2)17(9-12)22-19(25)21-15-10-18(24)23(11-15)16-7-5-14(20)6-8-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPSAPRFBBLUEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

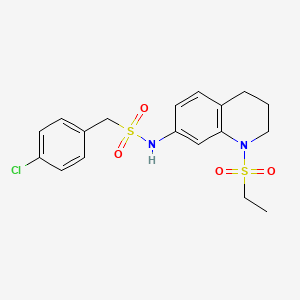
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)
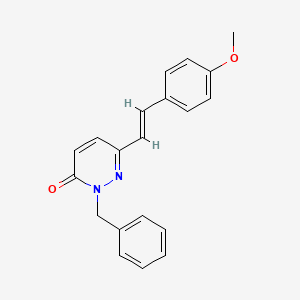
![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
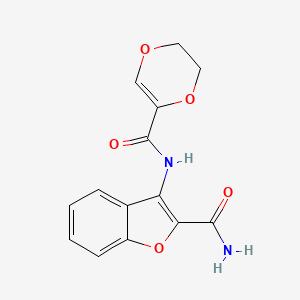


![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)
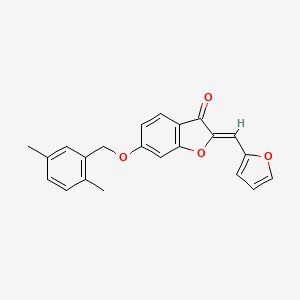
![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)
